Cas no 338967-15-0 (1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]-)

1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- is a substituted imidazole derivative with potential applications in medicinal chemistry and agrochemical research. The compound features a dichlorophenyl backbone modified with phenylmethoxy and phenylmethylthio groups, enhancing its reactivity and binding affinity. Its structural complexity allows for selective interactions with biological targets, making it a candidate for further study in drug development or pesticide formulations. The presence of sulfur and chlorine atoms contributes to its stability and potential bioactivity. This compound is suited for synthetic organic research, particularly in exploring structure-activity relationships for imidazole-based molecules. Proper handling and storage are recommended due to its reactive functional groups.
1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- structure
338967-15-0 structure
Product name:1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]-
CAS No:338967-15-0
MF:C23H18Cl2N2OS
MW:441.372822284698
CID:5270449

1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]-
    • Inchi: 1S/C23H18Cl2N2OS/c24-19-13-20(25)22(28-15-17-7-3-1-4-8-17)14-21(19)27-12-11-26-23(27)29-16-18-9-5-2-6-10-18/h1-14H,15-16H2
    • InChI Key: WQXAHPKAMYUNJQ-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2)N(C2=CC(OCC3=CC=CC=C3)=C(Cl)C=C2Cl)C=CN=1

Experimental Properties

  • Density: 1.28±0.1 g/cm3(Predicted)
  • Boiling Point: 620.9±65.0 °C(Predicted)
  • pka: 2.89±0.10(Predicted)

1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-2mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
2mg
¥619.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-20mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
20mg
¥1173.00 2024-05-18
Key Organics Ltd
6L-358S-10MG
1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole
338967-15-0 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
6L-358S-50MG
1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole
338967-15-0 >90%
50mg
£102.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-100mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
100mg
¥1755.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-10mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
10mg
¥800.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-5mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
5mg
¥661.00 2024-05-18
Key Organics Ltd
6L-358S-5MG
1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole
338967-15-0 >90%
5mg
£46.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630107-1mg
1-(5-(Benzyloxy)-2,4-dichlorophenyl)-2-(benzylthio)-1H-imidazole
338967-15-0 98%
1mg
¥464.00 2024-05-18

Additional information on 1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]-

Comprehensive Overview of 1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- (CAS No. 338967-15-0)

The compound 1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- (CAS No. 338967-15-0) is a specialized imidazole derivative with a unique molecular structure. Its chemical formula includes a dichlorophenyl group, a phenylmethoxy substituent, and a phenylmethylthio moiety, making it a subject of interest in organic synthesis and pharmaceutical research. This compound is often explored for its potential applications in drug discovery and material science, particularly due to its structural complexity and functional versatility.

In recent years, the demand for imidazole-based compounds has surged, driven by their role in medicinal chemistry and biotechnology. Researchers are particularly interested in how 1H-Imidazole derivatives can be tailored to interact with biological targets, such as enzymes or receptors. The presence of chlorine atoms and thioether linkages in this compound suggests potential for bioactivity modulation, a topic frequently searched in academic databases and AI-driven research tools.

The synthesis of CAS No. 338967-15-0 involves multi-step organic reactions, including aryl ether formation and thioether coupling. These processes are critical for achieving high purity and yield, which are essential for industrial-scale production. Given the growing emphasis on green chemistry, researchers are also investigating eco-friendly synthesis routes for such compounds, aligning with the global trend toward sustainable chemical practices.

From a structural-activity relationship perspective, the dichlorophenyl and phenylmethoxy groups in this compound may contribute to its lipophilicity and binding affinity, key factors in drug design. These attributes make it a candidate for studies on central nervous system (CNS) targets or anti-inflammatory pathways, topics that frequently appear in scientific literature and patent filings.

In the context of material science, 1H-Imidazole derivatives are being explored for their potential in organic electronics and catalysis. The electron-rich imidazole ring and substituent effects could enable applications in conductive polymers or photocatalysts, areas of high interest in renewable energy research. This aligns with the increasing number of searches for advanced functional materials and energy storage solutions.

Quality control and analytical characterization of CAS No. 338967-15-0 are critical for ensuring its suitability in research. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed. These methods are frequently discussed in online forums and scientific communities, reflecting their importance in chemical analysis.

In summary, 1H-Imidazole, 1-[2,4-dichloro-5-(phenylmethoxy)phenyl]-2-[(phenylmethyl)thio]- represents a fascinating case study in the intersection of organic chemistry, pharmacology, and materials engineering. Its structural features and potential applications make it a valuable subject for ongoing research, particularly in fields prioritizing innovation and sustainability. As interest in specialty chemicals grows, this compound is likely to remain a focal point in both academic and industrial settings.

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